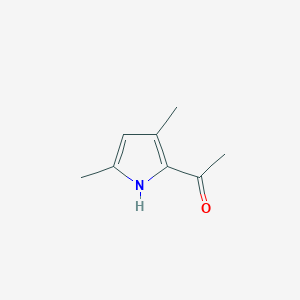

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

描述

Historical Trajectory of Pyrrole (B145914) Derivatives in Organic and Medicinal Chemistry

The journey of pyrrole chemistry began in the mid-19th century, with its initial isolation from bone pyrolysis. scitechnol.com However, its profound importance was truly unveiled with the elucidation of the structures of vital natural pigments like heme and chlorophyll, both of which are built around a porphyrin macrocycle composed of four pyrrole units. scitechnol.comresearchgate.net This discovery spurred the development of synthetic methodologies to access the pyrrole core, with the Paal-Knorr and Hantzsch syntheses being among the classical and still widely used methods. mdpi.com

The 20th century witnessed the ascent of pyrrole derivatives in medicinal chemistry. The recognition of their diverse pharmacological activities led to the development of numerous drugs. alliedacademies.org For instance, the pyrrole scaffold is a key component in blockbuster drugs such as atorvastatin (B1662188) (a lipid-lowering agent), sunitinib (B231) (an anticancer drug), and ketorolac (B1673617) (an anti-inflammatory agent). rsc.org This historical progression from a simple aromatic heterocycle to a central building block in life-saving medicines underscores the enduring significance of pyrrole chemistry.

Chemical Space and Biological Relevance of Substituted Pyrrole Scaffolds

The chemical space occupied by substituted pyrrole scaffolds is vast and diverse, owing to the multiple positions on the ring that can be functionalized. This structural versatility allows for the fine-tuning of electronic and steric properties, which in turn dictates the biological activity of the resulting compounds. rsc.org The nitrogen atom of the pyrrole ring can participate in hydrogen bonding, a crucial interaction in molecular recognition at biological targets. nih.gov

The biological relevance of substituted pyrroles is exceptionally broad, with derivatives exhibiting a wide spectrum of pharmacological activities, including:

Anticancer mdpi.com

Antimicrobial nih.gov

Antiviral alliedacademies.org

Anti-inflammatory alliedacademies.org

Enzyme inhibition nih.gov

This wide range of activities stems from the ability of the pyrrole scaffold to interact with various biological targets, such as enzymes and receptors. nih.gov The incorporation of different pharmacophores into the pyrrole ring system has led to the development of highly active and selective therapeutic agents. rsc.org

Overview of Current Research Trends on 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One and its Analogs

Current research on this compound and its analogs primarily focuses on its utility as a versatile building block in the synthesis of more complex molecules with potential biological activities. The presence of a reactive acetyl group and a nucleophilic pyrrole ring makes it an ideal starting material for a variety of chemical transformations.

One significant research trend involves the use of 2-acetyl-3,5-dimethylpyrrole in condensation reactions to form chalcones, which are known precursors for various heterocyclic compounds with interesting pharmacological profiles. researchgate.net For example, the condensation of 3-acetyl-2,4-dimethyl pyrrole, a close analog, with substituted benzaldehydes has been reported to yield pyrrole-based chalcones that are then screened for antibacterial activity. researchgate.net

Another area of investigation is the synthesis of novel heterocyclic systems by incorporating the 2-acetyl-3,5-dimethylpyrrole moiety. For instance, derivatives of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone have been synthesized and evaluated for their cytotoxic effects, highlighting the ongoing interest in creating hybrid molecules that combine the structural features of pyrroles with other pharmacologically active heterocycles. mdpi.com

Furthermore, the core structure of 2-acetyl-3,5-dimethylpyrrole is being explored in the design of inhibitors for various enzymes. While direct biological studies on this compound are not extensively reported, the broader class of polysubstituted pyrroles is under active investigation for their potential as inhibitors of targets like P-glycoprotein and bacterial efflux pumps, which are involved in multidrug resistance. nih.gov

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone | nih.gov |

| Molecular Formula | C₈H₁₁NO | sigmaaldrich.commatrix-fine-chemicals.com |

| Molecular Weight | 137.18 g/mol | sigmaaldrich.com |

| CAS Number | 1500-93-2 | nih.govmatrix-fine-chemicals.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | CC1=CC(=C(N1)C(=O)C)C | nih.gov |

| InChIKey | KSZNMNSPWOIFPE-UHFFFAOYSA-N | nih.govmatrix-fine-chemicals.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-6(2)9-8(5)7(3)10/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZNMNSPWOIFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383996 | |

| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-93-2 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1500-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Pyrrole (B145914) Ring in 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one

The pyrrole ring is an electron-rich five-membered heterocycle, inherently more reactive towards electrophilic attack than benzene (B151609). uobaghdad.edu.iqonlineorganicchemistrytutor.com This enhanced reactivity stems from the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system, which increases the electron density at the ring's carbon atoms. uobaghdad.edu.iqpearson.com In an unsubstituted pyrrole, electrophilic substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. uobaghdad.edu.iqonlineorganicchemistrytutor.comslideshare.net

In this compound, the reactivity and regioselectivity are modulated by three substituents:

Two Methyl Groups (C3 and C5): As alkyl groups, they are electron-donating through an inductive effect, thereby activating the pyrrole ring and increasing its nucleophilicity compared to unsubstituted pyrrole.

One Acetyl Group (C2): The carbonyl function is strongly electron-withdrawing via a resonance effect, which deactivates the pyrrole ring towards electrophilic attack. uobaghdad.edu.iqyoutube.com

The net effect of these substituents directs the regiochemical outcome of reactions. The C2 and C5 positions are substituted. The acetyl group at C2 deactivates the adjacent C3 position. Consequently, the C4 position is the most activated and sterically accessible site for electrophilic attack, being influenced by the activating effects of the methyl groups at both C3 and C5. Thus, electrophilic substitution on this compound is strongly directed to the C4 position.

Transformations of the Acetyl Group at the Pyrrole C2 Position

The acetyl group at the C2 position is a key site for chemical modification, allowing for a wide range of derivatizations. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, enabling both nucleophilic additions to the carbonyl and condensation reactions at the methyl group.

One of the most fundamental transformations is the reduction of the ketone. Powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the acetyl group to a secondary alcohol, yielding 1-(1-(3,5-dimethyl-1H-pyrrol-2-yl)ethyl)ol. harvard.edulibretexts.orgyoutube.com More vigorous reduction conditions, such as catalytic hydrogenation, could potentially reduce the ketone to an ethyl group.

| Reaction | Reagent | Product |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-(1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethyl)ol |

The acetyl group can also undergo condensation reactions. For instance, in a Claisen-Schmidt condensation, the enolate formed by deprotonation of the acetyl's methyl group can react with various aldehydes to form α,β-unsaturated ketones, extending the carbon framework. mdpi.com Furthermore, the carbonyl group can react with nitrogen nucleophiles to form derivatives such as oximes (with hydroxylamine) and hydrazones (with hydrazine (B178648) and its derivatives).

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

Nitration: The nitration of pyrroles requires milder conditions than those used for benzene to avoid polymerization. uobaghdad.edu.iq A common reagent is acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride). numberanalytics.com The reaction of 2-acetylpyrrole (B92022) with nitrite (B80452) has been shown to produce nitrated derivatives, indicating the susceptibility of the ring to nitration. nih.gov For the title compound, nitration would be expected to yield 1-(4-nitro-3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one.

Halogenation: Direct halogenation of pyrroles with chlorine, bromine, or iodine is often too vigorous and can lead to polysubstitution and oxidation. Milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are typically used to achieve controlled monohalogenation. uobaghdad.edu.iq Reaction with one equivalent of NBS would introduce a bromine atom at the C4 position.

Formylation: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile. This reaction on the title compound would introduce a formyl group at the C4 position, producing 1-(4-formyl-3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one. A Chinese patent describes a related transformation where a methyl group on a diacetyl-dimethylpyrrole is converted to a formyl group using sulfuryl chloride, highlighting the feasibility of introducing carbonyl functionality onto the ring. researchgate.netgoogle.com

| EAS Reaction | Typical Reagent | Predicted Product (at C4) |

| Nitration | Acetyl Nitrate (HNO₃/Ac₂O) | 4-Nitro derivative |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo derivative |

| Formylation | Vilsmeier Reagent (POCl₃/DMF) | 4-Formyl derivative |

Nucleophilic Addition and Substitution Pathways

Nucleophilic reactions on this compound are centered on the electrophilic carbonyl carbon of the acetyl group. Nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally not a feasible pathway.

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the acetyl group is a powerful method for carbon-carbon bond formation. This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup, to generate a tertiary alcohol. For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield 2-(3,5-dimethyl-1H-pyrrol-2-yl)propan-2-ol. researchgate.net

Hydride reduction, as mentioned in section 4.2, is another prime example of a nucleophilic addition pathway, where a hydride ion (H⁻) from a source like LiAlH₄ or NaBH₄ acts as the nucleophile. libretexts.orgchemistrysteps.com

Cycloaddition and Rearrangement Processes Involving the Pyrrole System

Pyrroles can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com However, their significant aromatic character makes them less reactive dienes compared to non-aromatic counterparts like furan (B31954) or cyclopentadiene. nih.gov The cycloaddition reaction requires overcoming the aromatic stabilization energy of the pyrrole ring, and the resulting cycloadducts can be unstable, often undergoing retro-Diels-Alder reactions to restore the aromatic pyrrole. nih.govumn.edu

Reactions of pyrroles with highly reactive dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), have been shown to yield Diels-Alder adducts, although Michael-type additions can be a competitive pathway. umn.edu The presence of both electron-donating (methyl) and electron-withdrawing (acetyl) groups on the ring of this compound complicates the prediction of its behavior in cycloaddition reactions. Other cycloaddition pathways, such as [3+2] cycloadditions, are also known for pyrrole derivatives, typically requiring specific functionalization to generate the three-atom component. nih.govnih.govacs.org

Catalytic and Non-Catalytic Reactions for Derivatization

Beyond the reactions targeting the ring and the acetyl group separately, several other methods can be employed for the derivatization of this compound.

N-Functionalization: The hydrogen atom on the pyrrole nitrogen is acidic and can be removed by a base. The resulting pyrrolide anion is a potent nucleophile and can react with various electrophiles. A common derivatization is N-alkylation, achieved by treating the compound with a base like sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide) to introduce an alkyl group onto the nitrogen atom. nih.gov Similarly, N-acylation can be achieved using acyl chlorides or anhydrides.

Catalytic Cross-Coupling: If a halogen atom is first introduced onto the pyrrole ring (e.g., at the C4 position via bromination, as described in 4.3), this halo-derivative can serve as a substrate in catalytic cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings would allow for the introduction of a wide array of aryl, vinyl, and alkynyl substituents at the C4 position, offering a powerful tool for extensive derivatization. numberanalytics.com

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. epstem.net This method is favored for its balance of accuracy and computational efficiency. mdpi.com For 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its most stable three-dimensional conformation. epstem.netnih.gov

The geometry optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. This yields a precise structural model from which various electronic properties can be calculated. scispace.com These properties include the distribution of electron density, the dipole moment, and the energies of molecular orbitals, which are fundamental to understanding the molecule's behavior. epstem.net

Table 1: Exemplary DFT-Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-C(acetyl) | ~1.45 Å |

| Bond Angle | C(acetyl)-C2-N1 | ~125.5° |

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By computing properties like nuclear magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, are used to calculate the ¹H and ¹³C NMR spectra of this compound. sci-hub.se

These theoretical spectra serve as a powerful tool for validating experimental results and assigning specific signals to the correct atoms within the molecule. carleton.ca Discrepancies between calculated and experimental shifts can reveal subtle structural or environmental effects. researchgate.netscispace.com Similarly, the calculation of vibrational frequencies can predict the molecule's Infrared (IR) spectrum, helping to identify characteristic functional groups and their vibrational modes. scispace.com

Table 2: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| N-H | ~8.90 | ~9.05 |

| Pyrrole (B145914) H4 | ~5.85 | ~5.78 |

| Acetyl CH₃ | ~2.40 | ~2.35 |

| Pyrrole C3-CH₃ | ~2.25 | ~2.21 |

Frontier Molecular Orbital (FMO) Analysis for Prediction of Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the energy of the HOMO, the energy of the LUMO, and the HOMO-LUMO energy gap (ΔE) are critical descriptors of its reactivity and kinetic stability. researchgate.net A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net These parameters are used to predict how the molecule will behave in chemical reactions. slideshare.net

Table 3: FMO-Derived Global Reactivity Descriptors

| Parameter | Definition | Calculated Value (eV) | Implication |

|---|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -5.8 | Electron-donating ability |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.3 | High kinetic stability |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.15 | Resistance to charge transfer |

Molecular Electrostatic Potential (MEP) Mapping for Characterizing Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions that are rich or poor in electrons. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the acetyl group, highlighting it as a primary site for hydrogen bonding and electrophilic interaction. The hydrogen atom on the pyrrole nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the efficacy of new, untested molecules. mdpi.comnih.gov

For a series of derivatives of this compound, a QSAR study could be developed to predict their potential as, for example, kinase inhibitors or anti-inflammatory agents. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the predictive model. nih.gov The resulting model can guide the synthesis of new compounds with potentially enhanced biological activity. mdpi.com

Molecular Docking Simulations to Elucidate Ligand-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This simulation is crucial in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level. plos.org

Docking simulations of this compound into the active site of a target protein can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov The simulation provides a binding affinity score, which estimates the strength of the ligand-receptor interaction. These insights are essential for explaining the compound's mechanism of action and for designing more potent inhibitors. sci-hub.se

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-receptor complexes. youtube.com

An MD simulation of this compound bound to its target protein can validate the stability of the docked pose. nih.govijsrset.com By tracking metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess how the ligand and protein move and adapt to each other, providing a more realistic understanding of the binding dynamics. plos.org

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of this compound have been conducted to evaluate its potential for applications in photonics and optoelectronics. These computational studies, primarily utilizing Density Functional Theory (DFT), focus on calculating key NLO parameters such as dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in determining a molecule's NLO response. aip.orgresearchgate.net

Organic molecules, particularly those with pyrrole groups, have attracted significant attention for their NLO properties. aip.orgresearchgate.net The presence of both electron donor (amine group in the pyrrole ring) and acceptor (carbonyl group) moieties can facilitate intramolecular charge transfer (ICT), a phenomenon that is critical for enhancing NLO activity. aip.org The efficiency of this charge transfer is directly related to the magnitude of the hyperpolarizability. nih.gov

Computational analyses of a pyrrole derivative, identified as PCL in one study, demonstrate that it possesses promising NLO characteristics. researchgate.net The study calculated the dipole moment, polarizability, and first-order hyperpolarizability and compared them to urea, a standard reference material in NLO studies. aip.orgresearchgate.net The results indicated that the pyrrole derivative exhibits a significantly higher NLO response. researchgate.net

The high values of dipole moment, linear polarizability, and first-order hyperpolarizability suggest a strong potential for good NLO behavior. aip.orgaip.org The computed first-order hyperpolarizability (β) value for the pyrrole derivative was found to be nearly ten times greater than that of urea, highlighting its superior NLO activity. researchgate.net This enhanced activity is further supported by analysis of the molecule's frontier molecular orbitals (HOMO-LUMO), where a smaller energy gap typically correlates with higher NLO efficiency. aip.org

The detailed findings from these theoretical assessments are summarized in the tables below.

Table 1: Calculated Dipole Moment (μ) and Linear Polarizability (α)

This table presents the computed values for the dipole moment and linear polarizability of the pyrrole derivative (PCL) in comparison to the reference compound, urea.

| Compound | Dipole Moment (μ) in Debye | Linear Polarizability (α) in esu |

| Pyrrole Derivative (PCL) | > 1.52 | 14.33 x 10-24 |

| Urea | 1.52 | Not specified in source |

| Data sourced from computational studies on pyrrole derivatives. researchgate.net |

Table 2: Calculated First-Order Hyperpolarizability (β)

This table compares the calculated first-order hyperpolarizability of the pyrrole derivative (PCL) with that of urea, demonstrating the significantly enhanced NLO response of the pyrrole compound.

| Compound | First-Order Hyperpolarizability (β) in esu |

| Pyrrole Derivative (PCL) | 6.94 x 10-30 |

| Urea | 0.781 x 10-30 |

| Data sourced from computational studies on pyrrole derivatives. researchgate.net |

These theoretical results underscore the potential of this compound as a candidate for NLO materials, warranting further experimental validation to explore its practical applications in advanced optical technologies. aip.orgresearchgate.net

Biological and Pharmacological Activities of 1 3,5 Dimethyl 1h Pyrrol 2 Yl Ethan 1 One and Its Derivatives

Antineoplastic and Cytotoxic Potential

Derivatives of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one have emerged as a promising class of compounds in the search for novel anticancer agents. Their therapeutic potential has been investigated through extensive in vitro and in vivo studies, revealing their ability to inhibit cancer cell growth, induce programmed cell death, and target specific molecular pathways crucial for tumor progression.

In Vitro Evaluation Against Diverse Cancer Cell Lines (e.g., colon, lung, prostate, ovarian, glioma, neuroblastoma)

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives across a wide spectrum of human cancer cell lines. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives have shown potent activity against human lung (A549), prostate (PC3), and colon (SW480) cancer cell lines. ekb.eg One of the most active compounds identified in this series exhibited an IC50 value of 0.19 µM against PC3 cells. ekb.eg

Further studies on other pyrrole (B145914) derivatives have expanded the scope of their anticancer potential. For example, certain furoindole compounds, which share a core heterocyclic structure, have demonstrated cytotoxicity against neuroblastoma cell lines such as SH-SY5Y and Kelly, with IC50 values as low as 3.1 μM. mdpi.com In the context of ovarian cancer, various pyrrole-related compounds have been evaluated, with some exhibiting significant cytotoxicity against cell lines like OVCAR-3 and SK-OV-3. nih.govmdpi.com Similarly, the cytotoxic effects of different small molecules with pyrrole-like structures have been reported against glioblastoma cell lines, including U251 and U87-MG. mdpi.com

The following table summarizes the cytotoxic activity of various derivatives and related compounds against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC50 Value (µM) |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 | Prostate | 0.19 |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 | Lung | 4.55 |

| Furoindole derivative (30) | Kelly | Neuroblastoma | 3.1 |

| Furoindole derivative (30) | SH-SY5Y | Neuroblastoma | 13.3 |

| Thieno[2,3-b]quinoline-2-carboxamide derivative | SK-OV-3 | Ovarian | 5.5 |

| Thieno[2,3-b]quinoline-2-carboxamide derivative | OVCAR-3 | Ovarian | 5.0 |

| Chrysomycin A | U251 | Glioma | 0.475 |

| Chrysomycin A | U87-MG | Glioma | 1.77 |

Mechanistic Studies of Cellular Responses: Cell Cycle Arrest and Apoptosis Induction

The cytotoxic effects of this compound derivatives are often underpinned by their ability to interfere with the cell cycle and induce apoptosis. A notable derivative, compound 35f (a 1-(5-(1H-benzo[d]imidazol-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivative), has been shown to arrest the cell cycle in the G0/G1 phase. researchgate.net This cell cycle inhibition is accompanied by the induction of apoptosis. researchgate.net

Flow cytometry analysis of cancer cells treated with various pyrrole derivatives consistently reveals an increase in the population of apoptotic cells. ekb.eg For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to cause a significant increase in the percentage of late apoptotic cells. ekb.eg The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a hallmark of effective anticancer agents. This process is often mediated through the intrinsic pathway, which involves the mitochondria. ekb.eg Western blot analysis has confirmed that these compounds can modulate the expression of key apoptosis-regulating proteins, such as reducing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. ekb.eg Furthermore, the activation of caspase-9 and caspase-3, along with the cleavage of PARP, are downstream events that confirm the engagement of the apoptotic cascade. ekb.eg

Identification and Inhibition of Specific Molecular Targets (e.g., Bromodomain and Extra-Terminal (BET) family proteins, BRD4)

A significant breakthrough in understanding the anticancer mechanism of this compound derivatives has been the identification of the Bromodomain and Extra-Terminal (BET) family of proteins as key molecular targets. researchgate.net Specifically, the protein BRD4, a member of the BET family, has been identified as being potently inhibited by these derivatives. researchgate.net BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has emerged as a promising therapeutic strategy in oncology. researchgate.net

Intensive structural modifications of the parent compound have led to the discovery of highly potent inhibitors of BET proteins, with selectivity for BRD4. researchgate.net Compound 35f , for example, was identified as a highly active inhibitor of BET BRD4. researchgate.net The inhibition of BRD4 by these compounds leads to a decrease in the expression of oncogenes such as c-Myc, which are critical for cancer cell proliferation and survival. researchgate.net

In Vivo Antitumor Efficacy in Preclinical Xenograft Models

The promising in vitro activity of this compound derivatives has been translated into significant antitumor efficacy in preclinical animal models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo potential of anticancer compounds. nih.gov

Compound 35f has demonstrated favorable pharmacokinetic properties and significant antitumor efficacy in a mouse xenograft model of MV4-11 (human acute myeloid leukemia). researchgate.net This indicates that the compound is well-tolerated and can effectively inhibit tumor growth in a living organism. researchgate.net These in vivo studies are crucial for validating the therapeutic potential of these derivatives and provide a strong rationale for their further development as clinical candidates for the treatment of both hematologic malignancies and solid tumors. researchgate.net

Antimicrobial and Anti-Infective Properties

In addition to their anticancer effects, derivatives of this compound have also been investigated for their antimicrobial properties. The pyrrole scaffold is a common feature in many natural and synthetic compounds with a broad spectrum of biological activities, including antibacterial effects.

Antibacterial Spectrum and Potency (e.g., against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Mycobacterium tuberculosis)

Derivatives of this compound have shown activity against a range of pathogenic bacteria. For example, certain pyrrole-2-carboxamide derivatives have demonstrated good antibacterial activity against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net One particular derivative exhibited a Minimum Inhibitory Concentration (MIC) value of 1.56 µg/mL against E. coli and 3.56 µg/mL against P. aeruginosa. researchgate.net

The antibacterial activity of pyrrole derivatives also extends to Gram-positive bacteria. Several compounds have shown more potent activity against Staphylococcus aureus compared to Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL. researchgate.net

Furthermore, the antimycobacterial potential of this class of compounds is noteworthy. A series of derivatives of 1H-pyrrole-2-carboxylate were evaluated for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net One of the synthesized compounds demonstrated a potent MIC value of 0.7 µg/mL, which is comparable to the standard antimycobacterial drug ethambutol. researchgate.net

The following table provides a summary of the antibacterial activity of various pyrrole derivatives.

| Compound/Derivative Class | Bacterial Strain | MIC Value (µg/mL) |

|---|---|---|

| Pyrrole-2-carboxamide derivative | Escherichia coli | 1.56 |

| Pyrrole-2-carboxamide derivative | Pseudomonas aeruginosa | 3.56 |

| Pyrrolyl benzamide (B126) derivatives | Staphylococcus aureus | 3.12 - 12.5 |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 |

Antifungal and Antiprotozoal Activities

Derivatives of the pyrrole structure have demonstrated notable efficacy against fungal and protozoal pathogens. A novel compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from Datura metel L., was found to be active against all tested species of Aspergillus and Candida. nih.gov The minimum inhibitory concentration (MIC90) for this dihydropyrrole derivative ranged from 21.87 to 43.75 µg/ml, highlighting its potential for development into new antimycotic drugs. nih.gov

Furthermore, the synthesis of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methanes with various substitutions has yielded compounds with significant antifungal properties. In vitro tests against Candida albicans and other Candida species revealed that 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane was the most potent derivative, with activity comparable to ketoconazole (B1673606). nih.gov

In the realm of antiprotozoal research, certain bis-arylimidamide thiazole (B1198619) derivatives have shown promising results. Specifically, some of these compounds exhibited IC50 values between 0.17 and 0.3 µM against Leishmania amazonensis and significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with IC50 values as low as 12 nM and 9 nM, respectively. mdpi.com

| Compound/Derivative | Target Organism | Activity Metric | Result |

|---|---|---|---|

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus and Candida species | MIC90 | 21.87 - 43.75 µg/ml nih.gov |

| 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane | Candida albicans and Candida spp. | Potency | Comparable to ketoconazole nih.gov |

| Bis-arylimidamide thiazole derivatives | Leishmania amazonensis | IC50 | 0.17 - 0.3 µM mdpi.com |

| Trypanosoma brucei rhodesiense | IC50 | As low as 12 nM mdpi.com | |

| Plasmodium falciparum | IC50 | As low as 9 nM mdpi.com |

DNA Photocleavage Activity and DNA Interaction Studies

The interaction of pyrrole derivatives with DNA has been a subject of interest, particularly concerning their potential for DNA photocleavage. Studies have shown that certain Dervan-type imidazole/pyrrole polyamides equipped with an azobenzene (B91143) unit can bind to the minor groove of double-stranded DNA. nih.gov This binding is dependent on the photoisomerization of the azobenzene linker, with only the (Z)-azobenzene-containing polyamides showing interaction. nih.govbeilstein-journals.org This interaction, confirmed by induced circular dichroism, leads to a significant stabilization of the DNA. nih.govbeilstein-journals.org

Research on other compounds, such as 4'-hydroxychalcones and their Mannich derivatives, has also explored DNA interaction. These compounds exhibit weak, non-covalent interactions with calf thymus DNA and some have demonstrated slight DNA cleavage activity with pBR322 plasmid DNA. researchgate.net The binding constants for these interactions are in the range of 4-5x10^4 M-1. researchgate.net

Elucidation of Antimicrobial Mechanisms (e.g., DNA gyrase inhibition)

A significant mechanism of antimicrobial action for many pyrrole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov The pyrrolamides are a novel class of antibacterial agents that target the ATP pocket of DNA gyrase. nih.gov These compounds have shown bactericidal activity against pathogens like S. aureus, S. pneumoniae, and H. influenzae. nih.gov

Further studies on N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have led to compounds with low nanomolar IC50 values against Escherichia coli DNA gyrase and topoisomerase IV. rsc.org Importantly, these compounds show selectivity for bacterial targets over human DNA topoisomerase IIα. rsc.org For instance, compound 22e was highly effective against Gram-positive bacteria, while compounds 23b and 23c showed significant efficacy against Gram-negative bacteria. rsc.org

The binding of these inhibitors to the B subunit of DNA gyrase is a key aspect of their mechanism. The 5-methyl-1H-pyrrole-2-carboxylate group, for example, occupies a hydrophobic pocket in the enzyme, displacing water molecules and leading to tighter binding. nih.gov

Neurological and Central Nervous System Activities

Derivatives of this compound have been investigated for their potential in treating neurological and central nervous system disorders, with promising results in areas such as neurodegenerative diseases, epilepsy, and depression.

Dual Inhibition of Acetylcholinesterase (AChE) and BACE1 for Neurodegenerative Disorders

In the context of Alzheimer's disease, a dual-inhibition strategy targeting both acetylcholinesterase (AChE) and β-site APP cleaving enzyme 1 (BACE1) is considered a promising therapeutic approach. rsc.orgnih.gov A study involving 40 derivatives of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide was conducted to assess their potential as dual inhibitors. rsc.orgnih.gov These compounds were designed based on previous research that identified potent BACE1 inhibitors. nih.gov The rationale was that incorporating an additional ring structure could impart AChE inhibitory properties. nih.gov

The results identified two novel dual inhibitors of AChE and BACE1, with IC50 values for AChE between 4–7 μM and for BACE1 between 50–65 μM. mdpi.comnih.gov One of these compounds also demonstrated in vivo activity by reducing soluble Aβ42 in the brain tissue of transgenic mice. mdpi.comnih.gov

Anticonvulsant and Antipsychotic Evaluations

Several pyrrole derivatives have been synthesized and evaluated for their anticonvulsant activity. In one study, new hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione were tested. nih.gov A number of these derivatives showed significant anticonvulsant activity in the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

Another series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also demonstrated potent anticonvulsant properties. mdpi.com Compound 6 from this series showed ED50 values of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test, which were more favorable than the reference drug, valproic acid. mdpi.com The mechanism of action for this compound is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

| Compound/Derivative Series | Test Model | Most Active Compound | ED50 Value (mg/kg) | Reference Drug (ED50 mg/kg) |

|---|---|---|---|---|

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES Test | Compound 6 | 68.30 mdpi.com | Valproic Acid (252.74) mdpi.com |

| 6 Hz Test | 28.20 mdpi.com | Valproic Acid (130.64) mdpi.com | ||

| ((benzyloxy)benzyl)propanamide derivatives | MES Test | Compound 5 | 48.0 semanticscholar.org | N/A |

| ((benzyloxy)benzyl)propanamide derivatives | 6 Hz (32 mA) Test | 45.2 semanticscholar.org | N/A | |

| 6 Hz (44 mA) Test | 201.3 semanticscholar.org | N/A |

Antidepressant and Anti-Alzheimer's Activities

The multitarget approach for Alzheimer's disease extends beyond dual enzyme inhibition. Novel pyrrole derivatives have been synthesized as multi-target agents, exhibiting properties such as antioxidant activity. nih.gov For instance, a novel pyrrole-based hydrazide and its corresponding hydrazide–hydrazones were synthesized and showed notable ABTS radical-binding properties, with the parent hydrazide demonstrating 99.40% activity, comparable to the standard Trolox. nih.govnih.gov

Furthermore, the development of multifunctional agents based on tacrine (B349632) conjugates with 2-arylhydrazinylidene-1,3-diketones has yielded compounds that not only inhibit AChE and butyrylcholinesterase (BChE) but also possess metal-chelating and high antiradical activities. nih.gov These properties are crucial for addressing the multifaceted nature of Alzheimer's disease. nih.gov

Other Pharmacological Profiles

Beyond the primary pharmacological applications, derivatives of this compound have been investigated for a range of other potential therapeutic activities. These explorations have uncovered promising results in areas such as pain and inflammation management, metabolic disorders, and infectious diseases.

Analgesic and Anti-inflammatory Investigations

The pyrrole scaffold is a core component of several established nonsteroidal anti-inflammatory drugs (NSAIDs), including ketorolac (B1673617) and tolmetin, highlighting the potential of this heterocyclic moiety in developing new analgesic and anti-inflammatory agents. acs.org Research into derivatives of this compound has focused on their ability to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.

A study involving a class of pyrrole derivatives evaluated their analgesic effects in vivo using a model of inflammatory pain induced by acetic acid in mice. nih.gov The compounds were assessed for their ability to reduce the number of writhes (a response indicative of pain). One particular aldehyde derivative demonstrated both high efficacy and potency, with a reduction in writhes comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov The inhibitory effects of these compounds on COX-2 activity are believed to be a key mechanism behind their observed analgesic and anti-inflammatory properties. nih.gov Further investigations have shown that while some novel pyrrole compounds exhibit significant analgesic action against chemical stimuli, they may not possess equivalent activity against thermal pain stimuli or show significant anti-inflammatory effects in models like paw edema. acs.org

Table 1: Analgesic Activity of Selected Pyrrole Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Aldehyde Pyrrole Derivative (1c) | Acetic Acid-Induced Writhing (Mice) | Showed best efficacy and potency, comparable to celecoxib. | nih.gov |

| Oxime Pyrrole Derivative (2c) | COX-2 Inhibition | 9.3-fold more selective towards COX-2 over COX-1. | nih.gov |

| Nitrile Pyrrole Derivative (3b) | COX-2 Inhibition | 38.8-fold more selective towards COX-2 over COX-1. | nih.gov |

| Six Novel Pyrrolic Compounds | Chemical Stimuli Pain Model (Rats) | Demonstrated analgesic action. | acs.org |

| Six Novel Pyrrolic Compounds | Carrageenan-Induced Paw Edema (Rats) | Did not significantly reduce paw edema. | acs.org |

Antihyperglycemic and Antiobesity Assessments

Metabolic disorders such as type 2 diabetes mellitus and obesity represent a significant global health challenge, prompting research into novel therapeutic agents. Pyrrole and its fused derivatives, like pyrrolopyrimidines, have emerged as scaffolds of interest for developing new antihyperglycemic drugs. nih.govnih.gov This interest is partly due to the presence of a pyrrole moiety in existing medications like the sulfonylurea drug Glimepiride. nih.gov

A study evaluating a series of novel pyrrole and pyrrolopyrimidine derivatives for their in vivo antihyperglycemic activity found several compounds that showed promising results. nih.govnih.gov When tested, certain derivatives demonstrated antihyperglycemic effects equivalent to the standard drug Glimepiride. nih.gov In the realm of obesity research, derivatives incorporating the related indole (B1671886) scaffold (which contains a pyrrole ring) have been investigated. nih.gov A study on new 2-pyrimidinylindole derivatives found they exhibited significant lipid-lowering activity. The most potent compound from this series was shown to effectively reduce lipid accumulation in adipose tissue, improve glucose tolerance, and mitigate insulin (B600854) resistance in an in vivo model. nih.gov

Table 2: Antihyperglycemic and Antiobesity Activity of Pyrrole and Related Derivatives

| Compound Series | Pharmacological Target | Key Findings | Reference |

|---|---|---|---|

| Pyrrole and Pyrrolopyrimidine Derivatives (Ia–c,e, and IVg) | Antihyperglycemic | Showed promising activity equivalent to the standard drug Glimepiride. | nih.govnih.gov |

| 2-Pyrimidinylindole Derivative (5a) | Antiobesity / Lipid-Lowering | Effectively reduced lipid accumulation in adipose tissue and improved glucose tolerance and insulin resistance in vivo. | nih.gov |

Structure Activity Relationships Sar and Structure Property Relationships Spr in Pyrrole Ethanone Derivatives

Influence of Pyrrole (B145914) Ring Substituents on Biological Activity and Reactivity

The biological profile and chemical reactivity of pyrrole derivatives are highly dependent on the nature and position of substituents on the pyrrole ring. nih.gov The aromatic structure of the pyrrole ring allows it to react with various electrophiles, leading to a wide array of compounds with significant biological potential. mdpi.com Altering these substituents can modulate properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

Research has shown that chemical substitutions on the pyrrole nucleus can significantly influence antibacterial activity, allowing for the optimization of compounds against specific bacterial strains, including those resistant to antibiotics. nih.gov For instance, in a series of 1H-pyrrole-2,5-dione derivatives developed as cholesterol absorption inhibitors, the specific substituents determined the potency, with certain compounds showing stronger inhibitory activity on foam cell formation and inflammatory responses. scitechnol.com

The position of the substituents is also critical. Studies on macrocycles containing pyrrole have shown that a 2,5-disubstitution pattern often results in one of the heteroatoms being oriented toward the inside of the macrocycle, which can facilitate intramolecular hydrogen bonds and enhance membrane permeability. nih.govacs.org In contrast, a 2,4-substitution pattern typically orients the heteroatom outward. nih.govacs.org

The electronic properties of the substituents play a pivotal role. In the design of diketopyrrolopyrrole (DPP) based chromophores, varying the peripheral electron-donating groups attached to the pyrrole core allowed for the fine-tuning of electrochemical and optical properties. nih.gov While the LUMO (Lowest Unoccupied Molecular Orbital) energy remained relatively stable, the HOMO (Highest Occupied Molecular Orbital) energy varied significantly, demonstrating a clear structure-property relationship. nih.gov

Table 1: Influence of Pyrrole Ring Substituents on Biological Activity

| Substituent Type/Position | General Effect on Bioactivity | Example Target/Activity | Reference |

|---|---|---|---|

| Halogen atoms on the pyrrole ring | Often increases antimicrobial activity. | Anti-staphylococcal | scilit.com |

| Phenyl groups at C4 and C5 | Important for inhibitory potency. | Metallo-β-lactamase Inhibition | nih.gov |

| N-benzyl side chain | Crucial for inhibitory potency. | Metallo-β-lactamase Inhibition | nih.gov |

| Thiophen-3-yl or Pyridin-4-yl at C4 | Led to potent anti-proliferative activity. | Anticancer (MCF-7 cell lines) | scitechnol.com |

| 2,5-disubstitution pattern | Can enhance permeability via intramolecular H-bonds. | Passive Permeability in Macrocycles | nih.govacs.org |

Role of the Acetyl Group in Modulating Pharmacological Potency and Selectivity

The acetyl group at the C-2 position of the pyrrole ring, as seen in 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one, is a key functional group that significantly influences the molecule's pharmacological properties. Studies focusing on the structure-activity relationships of pyrrole derivatives consistently indicate that a carbonyl group is a crucial moiety for biological activity. mdpi.com

The oxygen atom of the acetyl group can act as a hydrogen bond acceptor, a fundamental interaction for the binding of a ligand to its biological target, such as an enzyme or receptor. This interaction can anchor the molecule in the correct orientation within the binding pocket, leading to higher affinity and potency. For example, in the development of HDAC inhibitors, the N-(3-carboxypropyl)-2-acetyl pyrrole structure highlights the importance of the acetyl group within a pharmacophore designed for therapeutic effect. researchgate.net

Rational Design and Optimization Strategies for Pyrrole-Based Bioactive Compounds

The pyrrole scaffold is considered a "privileged structure" in drug discovery, and its derivatives are often the subject of rational design and optimization to produce new drug-like molecules. nih.govresearchgate.net This process involves the strategic modification of a lead compound to enhance its desired physicochemical, pharmacokinetic, and pharmacodynamic properties. nih.gov

A primary strategy is the modification of substituents on the pyrrole ring. Heterocyclic moieties can be introduced to modulate properties like solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized, where systematic modifications led to a lead compound with potent inhibitory activity and favorable low molecular weight for subsequent optimization. rsc.org

Computational tools are integral to modern rational design. In silico studies support the development of compounds with desired profiles by predicting their properties and interactions with biological targets. nih.gov Techniques such as molecular docking can predict the binding mode of a compound within a protein's active site, guiding further structural modifications to improve binding affinity and selectivity. nih.govscitechnol.com

Table 2: Optimization Strategies for Pyrrole-Based Compounds

| Strategy | Goal | Example Application | Reference |

|---|---|---|---|

| Substituent Modification | Enhance potency, selectivity, and ADME properties. | Developing FGFR inhibitors with improved activity. | rsc.org |

| Bioisosteric Replacement | Improve metabolic stability, reduce toxicity, alter pharmacokinetics. | General approach in drug design to create safer, more effective drugs. | nih.govestranky.sk |

| Scaffold Hopping | Discover novel chemical classes with similar activity but different core structures. | Identifying new scaffolds for known biological targets. | nih.gov |

| Structure-Based Design | Use 3D structure of the target to design molecules that fit the binding site. | Docking studies to rationalize biological data and guide optimization. | scitechnol.comrsc.org |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods, particularly pharmacophore modeling, are invaluable. ias.ac.in A pharmacophore model represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net

The process begins by aligning a set of known active molecules and identifying their common chemical features. This creates a 3D query that encapsulates the key interaction points required for binding to the target. researchgate.net This pharmacophore model can then be used as a filter in virtual screening campaigns to search large chemical databases for new molecules that match the model, potentially possessing the same biological activity. nih.govmdpi.com This approach is highly effective for identifying novel scaffolds that are structurally different from the initial active compounds. nih.gov

For pyrrole derivatives, pharmacophore models can be constructed based on a series of active analogues. For example, a model might include a hydrogen bond acceptor feature corresponding to the acetyl oxygen, hydrophobic features for the methyl groups, and an aromatic ring feature for the pyrrole core of this compound. Such a model could then be used to find new potential inhibitors of the same target. This methodology has been successfully applied to discover novel ligands for various targets, including chemokine receptors and histamine (B1213489) H3 receptors. nih.gov Dynamic pharmacophore models, which consider the conformational flexibility of the ligands, can further refine the screening process. ias.ac.in

Broader Applications in Chemical Science Beyond Medicinal Chemistry

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

The structure of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is particularly amenable to a variety of chemical transformations, establishing it as a versatile intermediate in the synthesis of more complex heterocyclic systems. The pyrrole (B145914) ring itself is a fundamental component of many natural products and biologically active molecules. The presence of the acetyl group at the 2-position and methyl groups at the 3- and 5-positions provides specific sites for reactivity and steric control.

The acetyl group's carbonyl carbon is electrophilic and its adjacent methyl protons are acidic, allowing for a range of reactions such as condensations, oxidations, reductions, and substitutions. These reactions enable the elaboration of the side chain or its use as an anchor point to build larger molecular frameworks. For instance, the core structure is utilized in the synthesis of fused heterocyclic systems and other complex derivatives.

Research has shown that related pyrrole structures serve as foundational materials for a variety of compounds. For example, the Paal-Knorr reaction, a classic method for synthesizing substituted pyrroles, utilizes 1,4-dicarbonyl compounds. researchgate.net Conversely, this compound can be used as the starting point for constructing even more complex molecules. Its functional groups can be modified to create precursors for multi-component reactions, leading to novel molecular scaffolds. Studies on the synthesis of azopyrazole derivatives from similar diketone precursors highlight the utility of the dimethyl-substituted heterocyclic motif in generating compounds with potential biological activities.

| Starting Material Class | Reaction Type | Resulting Compound Class | Significance |

|---|---|---|---|

| Acetonylacetone | Paal-Knorr Reaction | Dimethyl Pyrrole Derivatives | Fundamental synthesis of the core pyrrole ring. researchgate.net |

| Substituted Pyrroles | Condensation/Cyclization | Fused Heterocycles (e.g., Pyrrolopyrimidines) | Creation of complex, biologically relevant scaffolds. researchgate.net |

| 2,4-Dimethylpyrrole | Condensation with Acid Anhydride | Acyl-pyrroles | Precursors for functional materials like BODIPY dyes. researchgate.net |

Applications in Materials Science, including Functional Polymers and Optoelectronic Materials

The pyrrole nucleus is a key component in various functional materials due to its electron-rich nature and aromaticity. Derivatives of this compound are valuable precursors for the synthesis of advanced materials with tailored optical and electronic properties.

A prominent application is in the creation of BODIPY (boron-dipyrromethene) dyes. nih.gov These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and thermal stability. nih.govfrontiersin.org The synthesis of BODIPY dyes often involves the condensation of a 2-substituted pyrrole, such as 2,4-dimethylpyrrole, with an aldehyde or acid chloride, followed by complexation with a boron source like BF₃·OEt₂. nih.gov The structure of this compound is an acylated version of the dimethylpyrrole core, making it a direct and relevant starting material for constructing unsymmetrical or more complex BODIPY analogues. These dyes are widely used as fluorescent labels in biological imaging, as sensors, and in light-harvesting systems. nih.govfrontiersin.org

Furthermore, polymers derived from pyrrole structures have shown potential in materials science. A patent describes how diacetyl-dimethylpyrrole, a closely related compound, can be used as a monomer to prepare polyquinolines. Polymers formed from the reaction of diacetylpyrrole with diamines exhibit unique proton-conducting properties, suggesting potential applications in the development of non-fluorinated polymer electrolyte membranes for fuel cells. google.com The structural characteristics of this compound make it a candidate for incorporation into such functional polymers, where the pyrrole ring contributes to the electronic properties and stability of the polymer backbone.

Potential in Agrochemical Development and Crop Protection

The pyrrole scaffold is present in several natural and synthetic compounds with significant biological activity, including applications in agriculture. nih.gov Many natural products containing a pyrrole moiety exhibit a broad range of agrochemical activities. nih.gov This has spurred research into synthetic pyrrole derivatives as potential new agents for crop protection.

Compounds derived from or structurally related to this compound have been investigated for their insecticidal and fungicidal properties. Research has demonstrated that various novel pyrrole derivatives exhibit insecticidal efficacy against common stored-product pests like Sitophilus oryzae (rice weevil) and Rhyzopertha dominica (lesser grain borer). nih.gov These compounds are often slow-acting but can significantly reduce pest populations and their progeny over time. nih.gov

Studies have also focused on the cotton leafworm (Spodoptera littoralis), a significant agricultural pest. Certain synthetic pyrrole derivatives containing thioether and acetohydrazide functionalities have shown high insecticidal bioefficacy, with some demonstrating potency comparable to commercial insecticides. nih.govacs.org Additionally, N-substituted 1H-pyrrole-2,5-diones, which share the core pyrrole ring, are known to possess insecticidal and larvicidal activities. mdpi.com

Beyond insecticides, pyrrole derivatives have also shown promise as antifungal agents. nih.govmdpi.com Research into 2-acylhydrazino-5-arylpyrroles revealed very good antifungal activity against various Candida species. nih.gov The development of new fungicides is crucial for managing plant diseases, and pyrrole-based compounds represent a promising class of molecules for this purpose. rsc.orgmdpi.com The well-known agricultural insecticide and acaricide Chlorfenapyr is a notable example of a successful commercial product based on a pyrrole structure, underscoring the potential of this chemical class in crop protection. nih.govsemanticscholar.org

| Activity Type | Target Pests/Pathogens | Example Pyrrole Class | Reference |

|---|---|---|---|

| Insecticidal | Stored-product pests (S. oryzae, T. confusum) | Hexahydropyrrolo[3,4-c]pyrrole-1 carboxylates | nih.gov |

| Insecticidal | Cotton Leafworm (S. littoralis) | Pyrrole-3-carbonitriles | nih.govacs.org |

| Larvicidal | Various insect larvae | N-substituted 1H-pyrrole-2,5-diones | mdpi.com |

| Fungicidal | Candida species | 2-Acylhydrazino-5-arylpyrroles | nih.gov |

| Fungicidal | Phytopathogenic fungi | Pyrrolo[1,2-a]pyrazines | mdpi.com |

Future Research Directions and Translational Challenges

Development of Innovative and Atom-Economical Synthetic Methodologies

The synthesis of highly functionalized pyrroles is a cornerstone of their exploration for medicinal applications. nih.gov While classical methods such as the Paal–Knorr and Hantzsch reactions have been foundational, future efforts must focus on more efficient, sustainable, and atom-economical approaches. nih.gov Atom economy is a critical principle of green chemistry, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Future research should prioritize:

Catalytic Systems: The development of novel catalysts, particularly those based on non-noble metals, can lead to more sustainable and cost-effective synthetic routes. researchgate.net For instance, iridium-catalyzed syntheses that utilize renewable alcohols as starting materials represent a significant advancement. nih.gov

One-Pot Reactions: Multi-component and domino reactions that allow for the construction of complex pyrrole (B145914) scaffolds in a single step are highly desirable. A reported method involving the regiospecific ring-opening of aziridine and subsequent intramolecular cyclization is highly atom-economical, as it incorporates all reactant atoms into the final product with only the loss of water. nih.gov

Green Solvents: Shifting from traditional organic solvents to greener alternatives like ethanol or performing reactions under solvent-free conditions can drastically reduce the environmental impact of synthesis. researchgate.netacs.org

These advanced methodologies will be crucial for generating a diverse library of derivatives based on the 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one scaffold for further biological evaluation.

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrrole nucleus is a recognized pharmacophore present in numerous approved drugs, highlighting its versatility in interacting with biological targets. nih.govresearchgate.net Derivatives of this heterocycle have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net A significant future direction is the systematic screening of this compound and its analogs against a wide array of biological targets to uncover new therapeutic potentials.

Key areas for exploration include:

Kinase Inhibition: Many pyrrole-containing drugs, such as Sunitinib (B231), function as protein kinase inhibitors. mdpi.com Future studies should investigate the inhibitory activity of pyrrole ethanone derivatives against targets like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in tumor angiogenesis. mdpi.com

Anti-inflammatory Pathways: Pyrrole derivatives have been shown to inhibit key inflammatory enzymes like Cyclooxygenase-2 (COX-2). mdpi.com Investigating the potential of this compound as a selective COX-2 inhibitor could lead to new anti-inflammatory agents with improved gastric safety profiles. mdpi.com

Neurodegenerative Diseases: Recent research has shown that novel pyrrole derivatives can act as multi-target agents for conditions like Alzheimer's disease by simultaneously inhibiting targets such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com

| Therapeutic Area | Potential Biological Target | Rationale |

|---|---|---|

| Oncology | VEGFR-2, PDGFR, FAKs | Inhibition of angiogenesis and tumor cell proliferation. mdpi.com |

| Inflammation | COX-2, LOX | Targeting key enzymes in the inflammatory cascade. mdpi.comnih.gov |

| Infectious Diseases | Bacterial/Viral Enzymes | Pyrrole scaffolds are present in many antimicrobial and antiviral agents. nih.gov |

| Neurodegeneration | MAO-B, AChE | Dual-target inhibition offers a promising strategy for complex diseases like Alzheimer's. mdpi.com |

Design of Targeted Drug Delivery Systems for Pyrrole-Based Therapeutics

Effective delivery of a therapeutic agent to its site of action is crucial for maximizing efficacy and minimizing off-target effects. The development of targeted drug delivery systems (DDS) represents a significant translational challenge and a key area for future research. Pyrrole-based materials themselves offer unique opportunities for constructing advanced DDS.

Promising strategies include:

Pyrrole-Modified Liposomes: Incorporating pyrrole derivatives into the bilayer of liposomes can enhance their stability and resistance to enzymatic degradation. Furthermore, these modified liposomes can be functionalized with specific ligands or antibodies to actively target diseased cells or tissues.

Conducting Polymer Scaffolds: Polypyrrole is a conducting polymer that can be used to create responsive scaffolds for drug delivery. nih.gov These systems can be designed to release an embedded drug, such as a pyrrole ethanone therapeutic, in response to an external trigger, allowing for controlled and localized administration. nih.gov

Polymer-Coated Scaffolds for Tissue Engineering: For applications in regenerative medicine, electrospun fibrillar scaffolds coated with pyrrole-based polymers can provide a supportive and biocompatible microenvironment for neural cell adhesion, infiltration, and survival. mdpi.comnih.gov

Comprehensive Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Before any compound can be considered a viable drug candidate, its pharmacokinetic (PK) and pharmacodynamic (PD) properties must be thoroughly characterized. nih.gov PK describes the journey of the drug through the body (absorption, distribution, metabolism, and excretion), while PD relates to the drug's effect on the body. nih.gov A significant hurdle for this compound is the current lack of this critical data.

Future research must undertake a comprehensive profiling program, including:

In Vitro ADME Assays: Initial screening of properties like metabolic stability (using liver microsomes), plasma protein binding, and cell permeability.

In Vivo PK Studies: Determining key parameters such as bioavailability, half-life, clearance, and volume of distribution in animal models.

PD Modeling: Establishing the relationship between drug concentration at the target site and the observed therapeutic effect. nih.gov

| Profile | Key Parameters to Investigate | Importance |

|---|---|---|

| Pharmacokinetics (PK) | Absorption, Distribution, Metabolism, Excretion (ADME), Half-life, Bioavailability | Determines how the drug is processed by the body and informs dosing regimens. nih.gov |

| Pharmacodynamics (PD) | Target Engagement, Dose-Response Relationship, Efficacy, Mechanism of Action | Characterizes the biochemical and physiological effects of the drug on the body. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery

The traditional drug discovery process is notoriously long and expensive. springernature.com The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to rationalize and accelerate the design and optimization of new drugs based on the this compound scaffold. nih.gov

AI and ML can be applied to:

Predictive Modeling: Algorithms can be trained on large datasets to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel pyrrole derivatives, allowing researchers to prioritize the synthesis of compounds with the highest chance of success. nih.gov

Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target, significantly narrowing the field of candidates for experimental testing. nih.gov

De Novo Drug Design: Deep learning models can generate entirely new molecular structures, optimized for desired properties like high potency and low toxicity, using the pyrrole ethanone as a starting fragment. springernature.com

Structure-Activity Relationship (SAR) Analysis: ML tools like graph neural networks can analyze complex SAR data to identify the key structural features responsible for a compound's biological activity, guiding further optimization. astrazeneca.com

| AI/ML Application | Description | Impact on Pyrrole Ethanone Research |

|---|---|---|

| Predictive ADMET Modeling | Using algorithms to forecast a compound's pharmacokinetic and toxicity profile. nih.gov | Reduces late-stage failures by prioritizing compounds with favorable drug-like properties. |

| Virtual High-Throughput Screening | Computationally screening large libraries of molecules against a biological target. nih.gov | Accelerates the identification of potent "hit" compounds for lead development. |

| Generative Models (De Novo Design) | Designing novel molecules with optimized properties from scratch. springernature.com | Creates innovative pyrrole derivatives beyond existing chemical space. |

| QSAR and SAR Analysis | Modeling the relationship between chemical structure and biological activity. nih.gov | Provides critical insights for the rational optimization of lead compounds. |

Sustainable and Scalable Production of Pyrrole Ethanone Scaffolds for Industrial Applications

Future research must focus on developing a production process for pyrrole ethanone scaffolds that is:

Sustainable: Employs principles of green chemistry, such as using renewable feedstocks, minimizing waste, and using environmentally benign solvents and catalysts. researchgate.netacs.org

Scalable: The synthetic route must be robust and reproducible, allowing for a seamless transition from gram-scale laboratory synthesis to kilogram-scale or larger industrial production.

The development of continuous flow chemistry processes, as opposed to traditional batch manufacturing, could offer significant advantages in terms of safety, efficiency, and scalability for the production of these important scaffolds.

常见问题

Q. What are the standard spectroscopic and analytical methods for characterizing 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One?

- Methodological Answer : The compound is typically characterized using 1H NMR and 13C NMR to confirm the pyrrole ring substitution pattern and acetyl group integration. For example, in structurally related pyrrole derivatives, 1H NMR peaks for methyl groups on the pyrrole ring appear at δ 2.1–2.3 ppm, while the acetyl group resonates near δ 2.5 ppm. FTIR is used to identify carbonyl stretching vibrations (~1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 138.17 for C₈H₁₁NO). Melting point determination (reported as 118–121°C) provides additional purity validation .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A common approach involves Knorr pyrrole synthesis or cyclization reactions using β-keto esters and ammonia derivatives. For instance, reacting 3,5-dimethylpyrrole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions yields the target compound. Alternative methods include base-assisted cyclization of substituted diketones, as demonstrated in similar pyrrol-2-one syntheses. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points or spectral data)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Purity Assessment : Use HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) to quantify impurities.

- Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) to identify polymorphs or solvates, as melting points can vary by 2–5°C depending on crystalline form.

- Cross-Validation : Compare NMR data with computational predictions (e.g., using Gaussian or Spartan for chemical shift calculations) to confirm structural assignments. For example, conflicting δ values for pyrrole protons may indicate tautomeric equilibria or solvent effects .

Q. What experimental strategies are recommended for evaluating the compound’s potential in drug discovery?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., enzymes with active-site histidine residues, which may interact with the pyrrole ring).

- In Vitro Assays : Test inhibitory activity against cytochrome P450 isoforms (CYP3A4/CYP2D6) due to the compound’s heterocyclic structure. Use fluorometric or LC-MS-based assays to quantify IC₅₀ values.

- ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers. The methyl groups may enhance metabolic resistance compared to unsubstituted pyrroles .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane or methanol/water) to obtain single crystals. Slow evaporation at 4°C is often effective.

- Data Collection : Use a SHELXT -based pipeline (e.g., Olex2 software) for structure solution. For twinned crystals, employ the HKL-3000 suite for data integration.

- Validation : Cross-check bond lengths and angles against similar structures in the Cambridge Structural Database (CSD). The pyrrole ring’s planarity (deviation < 0.02 Å) and acetyl group torsion angles should align with literature values .

Q. What strategies mitigate challenges in functionalizing the pyrrole ring for derivative synthesis?

- Methodological Answer :

- Electrophilic Substitution : Direct bromination (e.g., NBS in DMF) at the 4-position of the pyrrole ring, guided by the electron-donating methyl groups. Monitor regioselectivity via LC-MS.

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrole NH during coupling reactions. Deprotect with TFA/CH₂Cl₂ (1:4) post-functionalization.

- Palladium-Catalyzed Cross-Coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to minimize side products .

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be interpreted?

- Methodological Answer :

- Assay Variability : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines for cytotoxicity assays). Control for solvent effects (DMSO concentrations ≤ 0.1%).